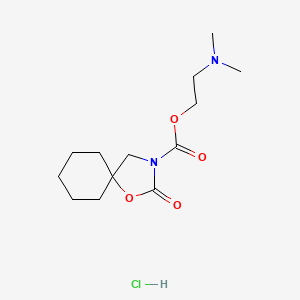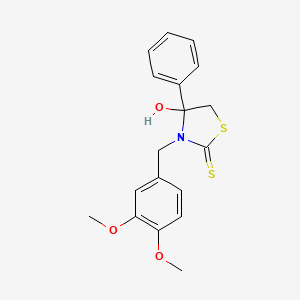![molecular formula C8H8O3 B14691979 Bicyclo[3.2.1]octane-2,3,4-trione CAS No. 25352-00-5](/img/structure/B14691979.png)
Bicyclo[3.2.1]octane-2,3,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]octane-2,3,4-trione is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound is characterized by a bicyclic structure, which includes a fused ring system with three ketone groups at positions 2, 3, and 4. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octane-2,3,4-trione can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . Another method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.2.1]octane-2,3,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of three ketone groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while substitution reactions can produce various functionalized bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.1]octane-2,3,4-trione has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agents. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism of action of Bicyclo[3.2.1]octane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s three ketone groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Bicyclo[3.2.1]octane-2,3,4-trione include other bicyclic ketones such as Bicyclo[2.2.1]heptane-2,3-dione and Bicyclo[2.2.2]octane-2,3,4-trione .
Uniqueness: this compound is unique due to its specific ring structure and the presence of three ketone groups. This combination of features provides distinct reactivity patterns and makes it a valuable compound for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
25352-00-5 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
bicyclo[3.2.1]octane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c9-6-4-1-2-5(3-4)7(10)8(6)11/h4-5H,1-3H2 |
InChI-Schlüssel |
VZAMUQOALSICKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(=O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
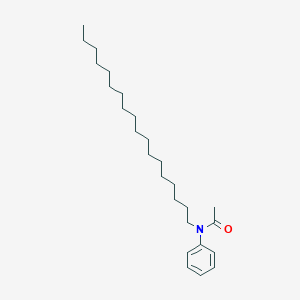
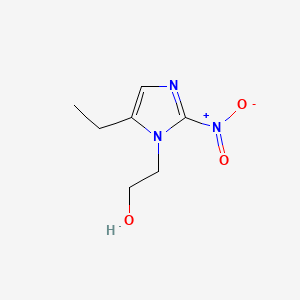
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
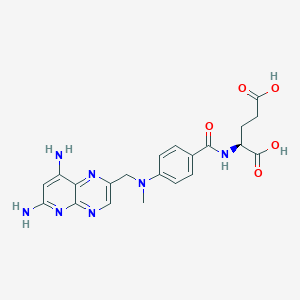
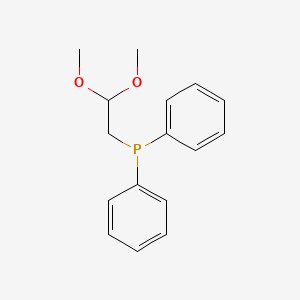
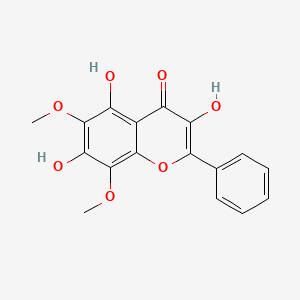
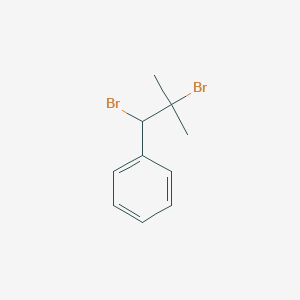
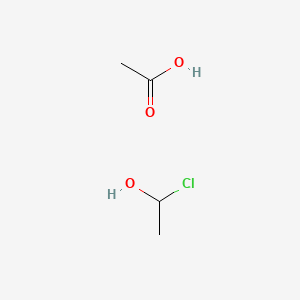
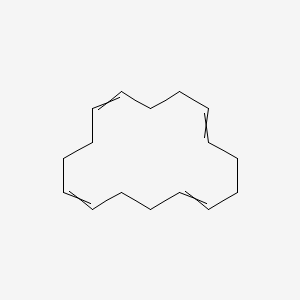
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
